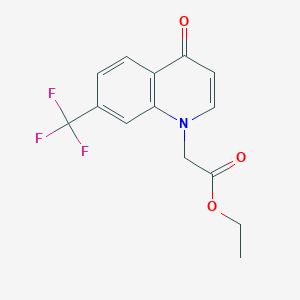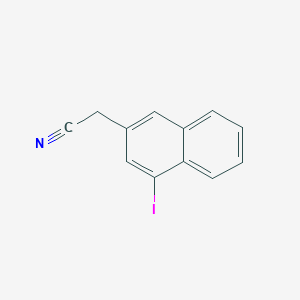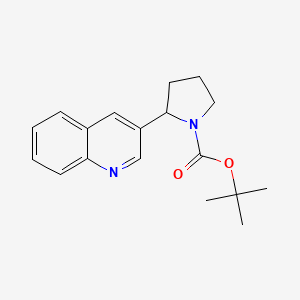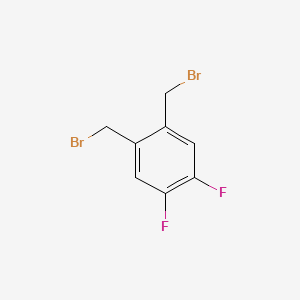
1,2-Bis(bromomethyl)-4,5-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(bromomethyl)-4,5-difluorobenzene: is an organic compound with the molecular formula C8H6Br2F2 It is a derivative of benzene, where two bromomethyl groups and two fluorine atoms are substituted at the 1,2 and 4,5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(bromomethyl)-4,5-difluorobenzene can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 4,5-difluorotoluene to introduce bromomethyl groups at the 1,2 positions. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 1,2-Bis(bromomethyl)-4,5-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding difluorobenzyl derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.
Reduction: Formation of difluorobenzyl alcohol or difluorobenzylamine.
科学的研究の応用
Chemistry: 1,2-Bis(bromomethyl)-4,5-difluorobenzene is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various fluorinated aromatic compounds, which are valuable in medicinal chemistry and materials science.
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often explored for their potential biological activities. This compound derivatives may be investigated for their antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the production of specialty polymers and advanced materials. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation, making it suitable for high-performance applications.
作用機序
The mechanism of action of 1,2-Bis(bromomethyl)-4,5-difluorobenzene in chemical reactions involves the reactivity of the bromomethyl groups and the electron-withdrawing effects of the fluorine atoms. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The fluorine atoms enhance the stability of the intermediates and products formed during these reactions.
Molecular Targets and Pathways: In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific structure and functional groups of the derivatives.
類似化合物との比較
1,2-Bis(bromomethyl)benzene: Lacks the fluorine atoms, resulting in different reactivity and properties.
4,5-Difluoro-1,2-dimethylbenzene: Contains methyl groups instead of bromomethyl groups, leading to different chemical behavior.
1,2-Bis(chloromethyl)-4,5-difluorobenzene: Similar structure but with chlorine atoms instead of bromine, affecting its reactivity and applications.
Uniqueness: 1,2-Bis(bromomethyl)-4,5-difluorobenzene is unique due to the combination of bromomethyl and fluorine substituents. This combination imparts distinct reactivity patterns and properties, making it a valuable compound for various synthetic and industrial applications.
特性
分子式 |
C8H6Br2F2 |
|---|---|
分子量 |
299.94 g/mol |
IUPAC名 |
1,2-bis(bromomethyl)-4,5-difluorobenzene |
InChI |
InChI=1S/C8H6Br2F2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,3-4H2 |
InChIキー |
QCQHUMBPYQAMGI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)F)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11837355.png)
![4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11837359.png)
![2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11837370.png)
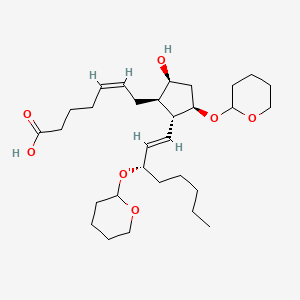
![2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane](/img/structure/B11837373.png)
![N-[6-(Dimethylamino)naphthalen-1-yl]benzamide](/img/structure/B11837374.png)

